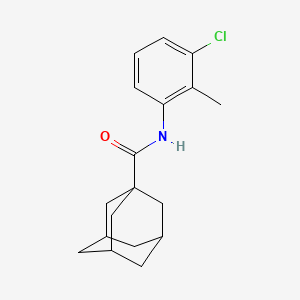
N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives. This compound is characterized by the presence of a 3-chloro-2-methylphenyl group attached to the adamantane framework via a carboxamide linkage. The combination of the adamantane core and the substituted phenyl group makes this compound interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Carboxylic Acid: Adamantane is first oxidized to form adamantane-1-carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate or chromic acid.
Amidation Reaction: The adamantane-1-carboxylic acid is then reacted with 3-chloro-2-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to the stability and rigidity of the adamantane core.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The presence of the chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Lacks the substituted phenyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-chlorophenyl)adamantane-1-carboxamide: Similar structure but without the methyl group, which can affect its physical and chemical properties.
N-(2-methylphenyl)adamantane-1-carboxamide: The position of the methyl group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide is unique due to the specific combination of the adamantane core and the 3-chloro-2-methylphenyl group. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11-15(19)3-2-4-16(11)20-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14H,5-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDQFRACMGCAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid](/img/structure/B5248706.png)
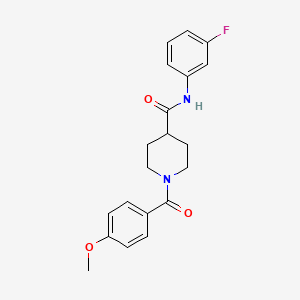
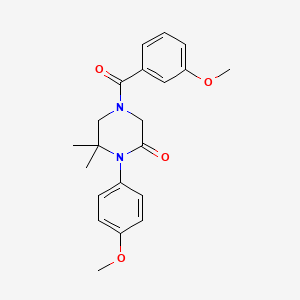
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5248733.png)
![N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5248739.png)
![5-[5-(3-chloro-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5248748.png)
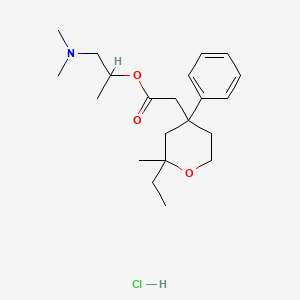
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5248760.png)
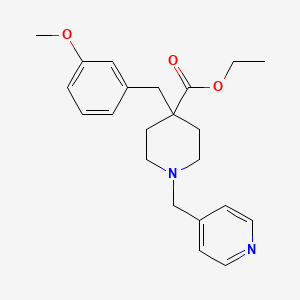
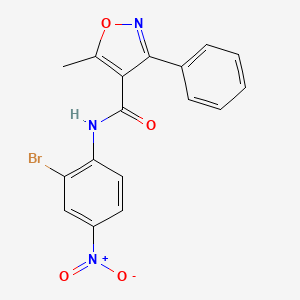
![2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5248783.png)
![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-one](/img/structure/B5248799.png)
![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5248805.png)
![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide](/img/structure/B5248809.png)
